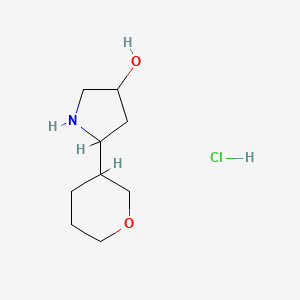

5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride

Descripción

5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride is a bicyclic organic compound featuring a pyrrolidine ring fused with an oxane (tetrahydropyran) moiety. The hydroxyl group at position 3 of the pyrrolidine ring and the oxan-3-yl substituent at position 5 contribute to its unique physicochemical properties, such as polarity, solubility, and hydrogen-bonding capacity. Its hydrochloride salt form enhances stability and bioavailability .

Propiedades

IUPAC Name |

5-(oxan-3-yl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c11-8-4-9(10-5-8)7-2-1-3-12-6-7;/h7-11H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIJFSKPICIVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2CC(CN2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

Introduction of the Oxan-3-yl Group: The oxan-3-yl group can be introduced through nucleophilic substitution reactions using oxirane derivatives.

Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxyl group in 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The oxan-3-yl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, osmium tetroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Amines, alcohols.

Substitution: Substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the exploration of new chemical spaces in drug discovery .

Biology: In biological research, this compound is used to study the interactions of pyrrolidine derivatives with biological targets, such as enzymes and receptors .

Industry: In the industrial sector, 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .

Mecanismo De Acción

The mechanism of action of 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The oxan-3-yl group and hydroxyl group contribute to the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride, highlighting substituents, molecular weights, and CAS numbers:

Key Observations:

- Substituent Effects : The oxan-3-yl group in the parent compound confers stereochemical complexity and enhanced solubility compared to aromatic substituents (e.g., trifluoromethylphenyl in ). Hydroxymethyl or carboxylic acid groups (e.g., ) increase hydrophilicity but may reduce blood-brain barrier penetration.

- Chirality : Compounds like (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride and (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride emphasize the importance of stereochemistry in pharmacological activity.

Actividad Biológica

5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride is . The compound features a pyrrolidine ring substituted with an oxane group, which contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride derivatives. A notable study assessed the cytotoxic effects of various derivatives on human lung adenocarcinoma (A549) cells. The results indicated that certain compounds exhibited significant cytotoxicity, with some derivatives reducing cell viability to as low as 66% compared to controls.

Table 1: Anticancer Activity of 5-(Oxan-3-yl)pyrrolidin Derivatives

| Compound | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| Control | A549 | 100 | - |

| Compound A | A549 | 66 | 25 |

| Compound B | A549 | 72 | 30 |

| Compound C | HSAEC1-KT | 85 | >100 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The study demonstrated that compounds with free amino groups showed enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells, indicating a structure-dependent relationship between chemical modifications and biological efficacy .

Antimicrobial Activity

The antimicrobial properties of 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride were evaluated against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The results revealed promising antimicrobial activity, particularly against strains resistant to conventional antibiotics.

Table 2: Antimicrobial Efficacy Against Resistant Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| MRSA | 12.5 |

| Klebsiella pneumoniae | 25 |

| Escherichia coli | 50 |

| Acinetobacter baumannii | 100 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents targeting resistant strains .

The mechanism through which 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride exerts its biological effects appears to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Antimicrobial Action : The compound likely disrupts bacterial cell wall synthesis or function, leading to cell death in susceptible strains .

Case Studies

- Study on Lung Cancer : A study conducted on the efficacy of various derivatives in treating lung cancer showed that compounds derived from the oxopyrrolidine scaffold had enhanced cytotoxic effects compared to traditional chemotherapeutics like cisplatin .

- Antimicrobial Resistance : Another investigation focused on the antimicrobial properties against resistant strains demonstrated that certain derivatives were effective against MRSA and other resistant pathogens, highlighting their potential in treating infections where conventional therapies fail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.